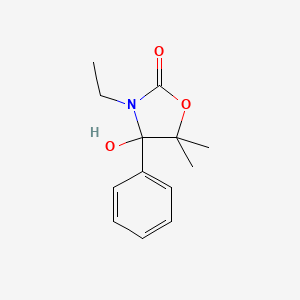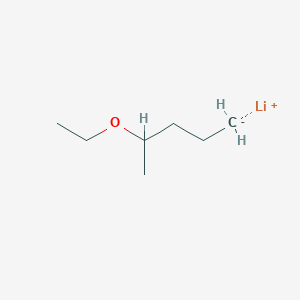
lithium;2-ethoxypentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-ethoxypentane is an organic compound with the molecular formula C7H16O. It is also known by other names such as sec-Amyl ethyl ether, Pentane, 2-ethoxy-, Ethyl 1-methylbutyl ether, and Ethyl 2-pentyl ether . This compound is characterized by the presence of an ether functional group, which consists of an oxygen atom connected to two alkyl or aryl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-ethoxypentane typically involves the reaction of 2-pentanol with ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-pentanol is replaced by an ethoxy group from ethyl iodide .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes that optimize reaction conditions such as temperature, pressure, and reactant concentrations. These methods often employ catalysts to enhance reaction rates and yield. The use of advanced separation techniques like distillation and chromatography ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium;2-ethoxypentane undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ether to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ether group can be substituted with other functional groups through reactions with halogens or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), Acids (e.g., hydrochloric acid)
Major Products Formed
Oxidation: Aldehydes, Ketones
Reduction: Alcohols
Substitution: Halogenated ethers, Alkylated ethers
Scientific Research Applications
Lithium;2-ethoxypentane has several applications in scientific research:
Mechanism of Action
The mechanism of action of lithium;2-ethoxypentane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways, leading to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Diethyl ether: Similar in structure but with two ethyl groups instead of an ethyl and a pentyl group.
Ethylene glycol dimethyl ether: Contains two methoxy groups instead of an ethoxy and a pentyl group
Uniqueness
Lithium;2-ethoxypentane is unique due to its specific combination of an ethoxy group and a pentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and solubility characteristics are required .
Properties
CAS No. |
61328-53-8 |
|---|---|
Molecular Formula |
C7H15LiO |
Molecular Weight |
122.2 g/mol |
IUPAC Name |
lithium;2-ethoxypentane |
InChI |
InChI=1S/C7H15O.Li/c1-4-6-7(3)8-5-2;/h7H,1,4-6H2,2-3H3;/q-1;+1 |
InChI Key |
LSPPTKAPOHWXNO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCOC(C)CC[CH2-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


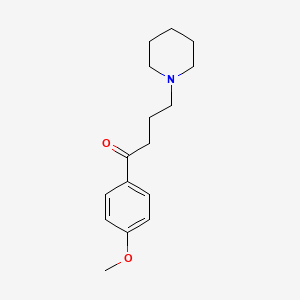
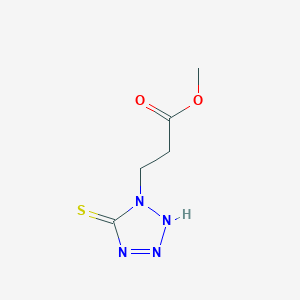
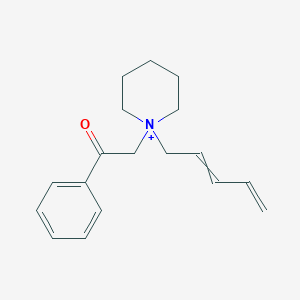
![N-[5-(2-Cyanoethyl)-2-hydroxyphenyl]acetamide](/img/structure/B14581330.png)
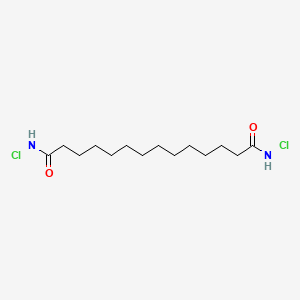
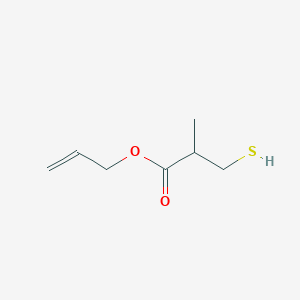
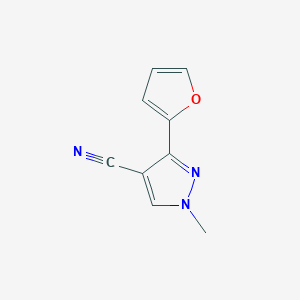

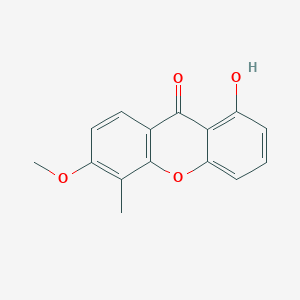
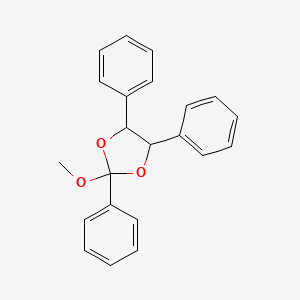
![2-[Di(propan-2-yl)amino]-4-(1-phenylethylidene)-1,3-thiazol-5(4H)-one](/img/structure/B14581380.png)
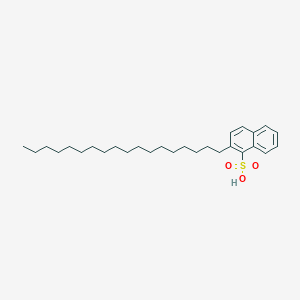
![[2-(2,3-Dimethylpenta-1,3-dien-1-ylidene)cyclopropyl]benzene](/img/structure/B14581394.png)
